molecular formula C8H9NO B13464097 6-Oxospiro[3.3]heptane-2-carbonitrile

6-Oxospiro[3.3]heptane-2-carbonitrile

Cat. No.: B13464097
M. Wt: 135.16 g/mol
InChI Key: LJIPLNQVKHRPPX-UHFFFAOYSA-N
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Description

6-Oxospiro[3.3]heptane-2-carbonitrile is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and development. The spirocyclic framework provides a rigid and conformationally restricted structure, which is beneficial for the design of bioactive molecules.

Chemical Reactions Analysis

Types of Reactions: 6-Oxospiro[3.3]heptane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible with reagents like sodium azide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides.

Mechanism of Action

The mechanism of action of 6-Oxospiro[3.3]heptane-2-carbonitrile involves its interaction with molecular targets through its spirocyclic structure. This rigid framework allows for specific binding to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular pathways are still under investigation, but its structural similarity to other bioactive spiro compounds suggests it may interact with similar targets .

Comparison with Similar Compounds

Uniqueness: 6-Oxospiro[3.3]heptane-2-carbonitrile is unique due to its specific spirocyclic structure, which provides a rigid and conformationally restricted framework. This makes it particularly useful in the design of bioactive molecules, offering advantages in terms of stability and specificity in binding to molecular targets .

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-oxospiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C8H9NO/c9-5-6-1-8(2-6)3-7(10)4-8/h6H,1-4H2

InChI Key

LJIPLNQVKHRPPX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)C2)C#N

Origin of Product

United States

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